molecular formula C2CaF6O6S2 B1333554 Calcium trifluoromethanesulfonate CAS No. 55120-75-7

Calcium trifluoromethanesulfonate

Cat. No. B1333554
CAS RN: 55120-75-7
M. Wt: 338.2 g/mol
InChI Key: PUQLFUHLKNBKQQ-UHFFFAOYSA-L
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Description

Calcium trifluoromethanesulfonate, also known as calcium triflate, is a compound widely used as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides .


Synthesis Analysis

Calcium trifluoromethanesulfonate can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .


Molecular Structure Analysis

The molecular formula of Calcium trifluoromethanesulfonate is C2CaF6O6S2 . Its molecular weight is 338.22 g/mol .


Chemical Reactions Analysis

As a Lewis acid catalyst, Calcium trifluoromethanesulfonate facilitates a variety of reactions. It is involved in the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It can also be used to synthesize β-amino alcohols via aminolysis of epoxides .


Physical And Chemical Properties Analysis

Calcium trifluoromethanesulfonate has a melting point of 350 °C . Its linear formula is (CF3SO3)2Ca .

Scientific Research Applications

Catalytic Applications

Calcium trifluoromethanesulfonate has been utilized as a catalyst in various chemical reactions. For instance, it has been used to facilitate the epoxide opening with protected amino acids, leading to high yields and very short reaction times. This method enabled the synthesis of hydroxyethyleneamine dipeptide isosteres, showcasing the catalyst's effectiveness in organic synthesis (Sova et al., 2007).

Role in Organic Synthesis

Calcium trifluoromethanesulfonate plays a significant role in various organic synthesis processes. It's used in the activation of sulfonyl fluorides towards nucleophilic addition with amines. This reaction transforms a diverse array of sulfonyl fluorides and amines into corresponding sulfonamides with good yield, demonstrating the compound's versatility in organic chemistry (Mukherjee et al., 2018).

Applications in Supramolecular Chemistry

In the realm of supramolecular chemistry, calcium trifluoromethanesulfonate forms part of the structure in various supramolecular complexes. For instance, it has been identified in the structure of the calcium-trifluoromethanesulfonate-1,3-di-4-pyridylurea-methanol complex, where the calcium ion is coordinated by other molecules, demonstrating the compound's utility in studying molecular interactions and structures (Barboiu & van der Lee, 2003).

Environmental Applications

Calcium trifluoromethanesulfonate has also been studied in environmental applications, particularly in water treatment. It's been investigated for its role in the removal of perfluorooctane sulfonate (PFOS) from water, highlighting its potential use in environmental remediation processes (Zhao et al., 2013).

Safety And Hazards

Calcium trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Future Directions

While specific future directions for Calcium trifluoromethanesulfonate are not mentioned in the search results, it continues to be a valuable catalyst in organic synthesis . Its role in facilitating a variety of reactions suggests potential for further exploration in the field of organic chemistry.

properties

IUPAC Name

calcium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ca/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLFUHLKNBKQQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CaF6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069000
Record name Methanesulfonic acid, trifluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium trifluoromethanesulfonate

CAS RN

55120-75-7
Record name Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055120757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, trifluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM TRIFLUOROMETHANESULFONATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The trace amount of trifluoromethane sulfonic acid monohydrate in the non-aqueous, cyclohexane-rich phase is neutralized with calcium hydroxide to produce calcium trifluoromethane sulfonate, which is filtered from the finished product. The calcium trifluoromethane sulfonate can be converted to trifluoromethane sulfonic acid monohydrate and the recovered trifluoromethane sulfonic acid monohydrate reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium trifluoromethanesulfonate
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Calcium trifluoromethanesulfonate
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Calcium trifluoromethanesulfonate
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Calcium trifluoromethanesulfonate

Citations

For This Compound
86
Citations
I Cepanec, M Litvić, H Mikuldaš, A Bartolinčić… - Tetrahedron, 2003 - Elsevier
… Aminolysis of epoxides catalysed by calcium trifluoromethanesulfonate under mild reaction conditions is described. The novel method is very efficient in the synthesis of wide variety of …
Number of citations: 104 www.sciencedirect.com
MA Mehta, P Lightfoot, PG Bruce - Chemistry of materials, 1993 - ACS Publications
Variable-temperature powder X-ray diffraction (VTXRD) and differential scanning calorimetry (DSC) have been used to determine the polyethylene oxide): Ca (CF3S03) 2 phase …
Number of citations: 13 pubs.acs.org
M Barboiu, A van Der Lee - Acta Crystallographica Section C: Crystal …, 2003 - scripts.iucr.org
The structure of the supramolecular complex calcium–trifluoromethanesulfonate–1,3-di-4-pyridylurea–methanol (1/2/2/4), Ca2+·2CF3SO3−·2C11H10N4O·4CH4O, is presented. The …
Number of citations: 5 scripts.iucr.org
A Babic, M Sova, S Gobec, S Pecar - Tetrahedron letters, 2006 - lib.ysu.am
… In this letter we report the application of calcium trifluoromethanesulfonate (Ca(OTf)2) as a catalyst for epoxide ring opening by carboxyl-protected amino acids, which provides higher …
Number of citations: 18 www.lib.ysu.am
MM Pompeo, JH Cheah… - Journal of the American …, 2019 - ACS Publications
… syntheses of the fragments were devised, with highlights including the application of a rationally designed sulfinamide chiral auxiliary, an efficient calcium trifluoromethanesulfonate …
Number of citations: 58 pubs.acs.org
T Galeandro‐Diamant, M Lafantaisie… - … of Reagents for …, 2001 - Wiley Online Library
(Lewis acid) Alternate Name: calcium triflate. Physical Data: mp= 350° C. Form Supplied in: white solid, commercially available. Preparative Method: from either CaO or CaCO3 and …
Number of citations: 2 onlinelibrary.wiley.com
A Babič, M Sova, S Gobec, S Pečar - Tetrahedron Letters, 2006 - Elsevier
… In this letter we report the application of calcium trifluoromethanesulfonate (Ca(OTf) 2 ) as a catalyst for epoxide ring opening by carboxyl-protected amino acids, which provides higher …
Number of citations: 11 www.sciencedirect.com
A Hafner, M Hrast, S Pečar, J Mravljak - Tetrahedron Letters, 2009 - Elsevier
… Recently, we reported that calcium trifluoromethanesulfonate (Ca(OTf) 2 ) is one of the best … Calcium trifluoromethanesulfonate was used as the catalyst for epoxide ring opening …
Number of citations: 6 www.sciencedirect.com
AK Prasad, P Kumar, A Dhawan, AK Chhillar… - Bioorganic & medicinal …, 2008 - Elsevier
… In this context, Lewis acids such as calcium trifluoromethanesulfonate (calcium triflate), … for the nucleophilic opening of epoxide ring, calcium trifluoromethanesulfonate [Ca(OTf) 2 ] is the …
Number of citations: 9 www.sciencedirect.com
M Sova, A Babič, S Pečar, S Gobec - Tetrahedron, 2007 - Elsevier
… Microwave irradiation with calcium trifluoromethanesulfonate as a catalyst enabled epoxide opening with protected amino acids in high yields and with very short reaction times. Using …
Number of citations: 17 www.sciencedirect.com

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